
5-(4-Bromophenyl)isoxazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)isoxazole-3-carbonitrile is a chemical compound with the molecular formula C10H5BrN2O. It is a member of the isoxazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a bromophenyl group attached to an isoxazole ring, with a carbonitrile group at the 3-position of the isoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)isoxazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)isoxazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)isoxazole-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 5-(4-Bromophenyl)isoxazole-3-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar structure but with a hydroxy group instead of a carbonitrile group.
5-(4-Bromophenyl)isoxazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.
Uniqueness
5-(4-Bromophenyl)isoxazole-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties. The carbonitrile group can participate in various reactions and interactions that are not possible with other functional groups, making this compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H5BrN2O |
|---|---|
Peso molecular |
249.06 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-1,2-oxazole-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H |
Clave InChI |
DMEUQFDZNJZJRW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NO2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)

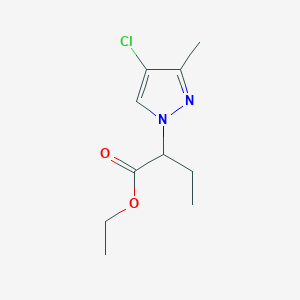
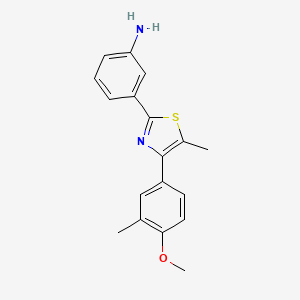
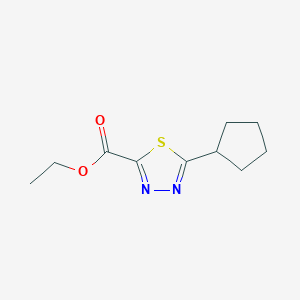
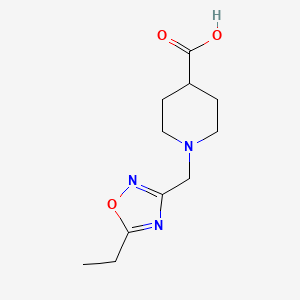
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B11809788.png)
![7-Amino-8-ethyl-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11809793.png)
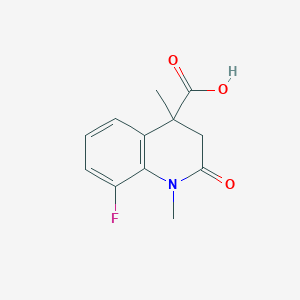

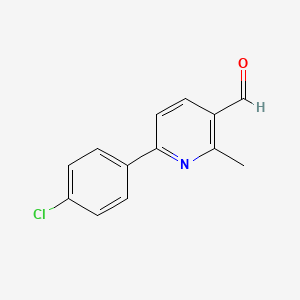
![N,4,5-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11809818.png)
